3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, antibacterial, anti-inflammatory, and antimalarial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol or pyridine and catalysts such as sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional ketone or carboxyl groups, while reduction could produce more saturated compounds .
Scientific Research Applications
3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its antitumor and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, thereby affecting cellular functions. For instance, it may interfere with DNA replication or protein synthesis in cancer cells, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Known for its effectiveness in treating non-small cell lung cancer.
Afatinib: Used in the treatment of various types of cancer, including breast and lung cancer.
Uniqueness
What sets 3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione apart is its unique combination of functional groups, which may offer distinct pharmacological properties and mechanisms of action compared to other quinazoline derivatives .
Properties
IUPAC Name |
3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c22-15-5-7-16(8-6-15)24-11-13-25(14-12-24)19(27)9-10-26-20(28)17-3-1-2-4-18(17)23-21(26)29/h1-8H,9-14H2,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GERDJWLQXHMZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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